molecular formula C6H11ClFN B1375320 3-Cyclopropyl-3-fluoroazetidine hydrochloride CAS No. 936548-77-5

3-Cyclopropyl-3-fluoroazetidine hydrochloride

Cat. No. B1375320
Key on ui cas rn: 936548-77-5
M. Wt: 151.61 g/mol
InChI Key: NVPLJZDJMOUWKD-UHFFFAOYSA-N
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Patent
US08637511B2

Procedure details

To wet 10% palladium on carbon (Degussa catalyst) under nitrogen was added ethanol (100 ml). A solution of 1-Benzhydryl-3-cyclopropyl-3-fluoroazetidine hydrochloride (6.74 g, 21.23 mmol) in ethanol (50 ml) was added to the catalyst and the mixture hydrogenated at 60 psi on the Parr shaker hydrogenation apparatus for 5 hrs. The reaction was filtered through celite and concentrated to an oil. Ether (50 ml) was added and the mixture cooled to 0° C. and stirred until a precipitate formed. The suspension was filtered and the filter cake was washed with ether (20 ml) and the solid dried under vacuum. This furnished the product as an off white solid (3.00 g, 93%). 1H NMR d6-DMSO δ 0.52-0.56 (2H, m), 0.59-0.64 (2H, m), 1.35-1.40 (1H, m), 3.91-4.10 (4H, m), 4.01-4.23 (4H, m), 9.50 (1H, brs), 9.63 (1H, brs).
Name
1-Benzhydryl-3-cyclopropyl-3-fluoroazetidine hydrochloride
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:15]1[CH2:18][C:17]([CH:20]2[CH2:22][CH2:21]2)([F:19])[CH2:16]1)(C1C=CC=CC=1)C1C=CC=CC=1>[Pd].C(O)C>[ClH:1].[CH:20]1([C:17]2([F:19])[CH2:18][NH:15][CH2:16]2)[CH2:22][CH2:21]1 |f:0.1,4.5|

Inputs

Step One
Name
1-Benzhydryl-3-cyclopropyl-3-fluoroazetidine hydrochloride
Quantity
6.74 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(F)C1CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred until a precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
Ether (50 ml) was added
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with ether (20 ml)
CUSTOM
Type
CUSTOM
Details
the solid dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C1(CC1)C1(CNC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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